molecular formula C13H16N4 B3030010 1-(Quinazolin-4-yl)piperidin-4-amine CAS No. 853680-04-3

1-(Quinazolin-4-yl)piperidin-4-amine

Cat. No.: B3030010
CAS No.: 853680-04-3
M. Wt: 228.29
InChI Key: XZOKWLMJJODVFF-UHFFFAOYSA-N
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Description

1-(Quinazolin-4-yl)piperidin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring fused with a piperidine ring, making it a unique structure with significant pharmacological potential.

Biochemical Analysis

Biochemical Properties

Quinazolinone derivatives, which are closely related, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some quinazolinone derivatives have shown antimicrobial and biofilm inhibition effects .

Cellular Effects

Related quinazolinone derivatives have shown considerable antiproliferative activity against various human cancer cell lines . They have also been found to inhibit biofilm formation in Pseudomonas aeruginosa .

Molecular Mechanism

Related quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Temporal Effects in Laboratory Settings

Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Dosage Effects in Animal Models

Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Metabolic Pathways

Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Transport and Distribution

Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Subcellular Localization

Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

Preparation Methods

The synthesis of 1-(Quinazolin-4-yl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of quinazoline and piperidine precursors.

    Reaction Conditions: The quinazoline precursor is reacted with piperidine under specific conditions to form the desired compound. This reaction often requires the presence of a catalyst and may be conducted under reflux conditions.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. .

Chemical Reactions Analysis

1-(Quinazolin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethylformamide. .

Scientific Research Applications

1-(Quinazolin-4-yl)piperidin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(Quinazolin-4-yl)piperidin-4-amine can be compared with other quinazoline derivatives:

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable compound for further study and application.

Properties

IUPAC Name

1-quinazolin-4-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h1-4,9-10H,5-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOKWLMJJODVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294404
Record name 1-(4-Quinazolinyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853680-04-3
Record name 1-(4-Quinazolinyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853680-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Quinazolinyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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